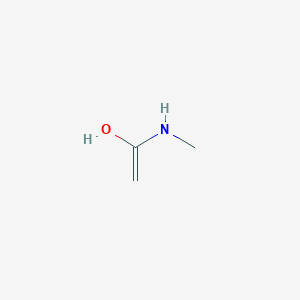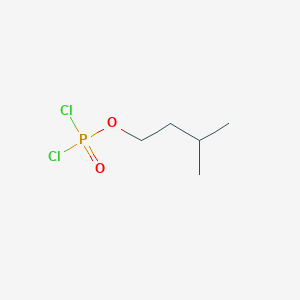
3-Methylbutyl phosphorodichloridate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylbutyl phosphorodichloridate is an organophosphorus compound with the molecular formula C5H12Cl2O2P. It is a derivative of phosphorochloridate, characterized by the presence of two chlorine atoms and a 3-methylbutyl group attached to the phosphorus atom. This compound is typically used in organic synthesis and various industrial applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Methylbutyl phosphorodichloridate can be synthesized through the reaction of 3-methylbutanol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
C5H12O+POCl3→C5H12Cl2O2P+HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The mixture is stirred at a controlled temperature, usually around 0-5°C, to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise temperature and pressure controls. The process may include additional purification steps such as distillation or recrystallization to obtain a high-purity product suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylbutyl phosphorodichloridate undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols or amines to form corresponding esters or amides.
Hydrolysis: In the presence of water, it hydrolyzes to form phosphoric acid derivatives and hydrochloric acid.
Oxidation and Reduction: It can participate in oxidation-reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to maintain reaction conditions.
Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reaction.
Major Products
Esters: Reaction with alcohols forms phosphoric esters.
Amides: Reaction with amines forms phosphoramidates.
Hydrolysis Products: Phosphoric acid derivatives and hydrochloric acid.
Aplicaciones Científicas De Investigación
3-Methylbutyl phosphorodichloridate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis for the preparation of phosphoric esters and amides.
Biology: It is used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Medicine: Research into its potential as a precursor for pharmaceuticals and its role in drug development.
Industry: Employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylbutyl phosphorodichloridate involves its reactivity with nucleophiles, leading to the formation of phosphoric esters or amides. The phosphorus atom in the compound is electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to modify or create new chemical entities.
Comparación Con Compuestos Similares
Similar Compounds
Phosphorochloridate: A class of compounds with the general formula (RO)2P(O)Cl, where R is an organic substituent.
3-Methylbutyl ethanoate: An ester with a similar alkyl group but different functional group.
Isoamyl acetate: Another ester with a similar structure but different reactivity.
Uniqueness
3-Methylbutyl phosphorodichloridate is unique due to its dual chlorine atoms attached to the phosphorus, which imparts distinct reactivity compared to other phosphorochloridates. This makes it particularly useful in specific synthetic applications where such reactivity is desired.
Propiedades
Número CAS |
114503-61-6 |
|---|---|
Fórmula molecular |
C5H11Cl2O2P |
Peso molecular |
205.02 g/mol |
Nombre IUPAC |
1-dichlorophosphoryloxy-3-methylbutane |
InChI |
InChI=1S/C5H11Cl2O2P/c1-5(2)3-4-9-10(6,7)8/h5H,3-4H2,1-2H3 |
Clave InChI |
JGMPKFQLBXLFHC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCOP(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


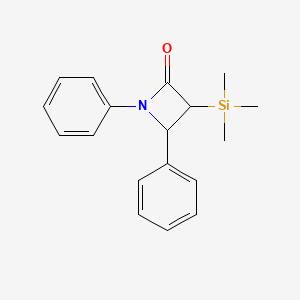
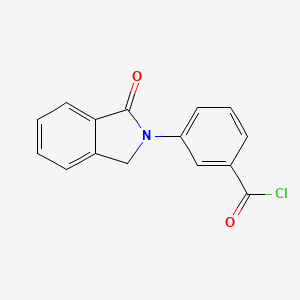

![1,2-Benzenediamine, 4-[(4-aminophenyl)thio]-](/img/structure/B14296521.png)
![6-Benzyl-4,6-dihydro-5H-thieno[3,2-b]pyrrol-5-one](/img/structure/B14296522.png)

![2-Bromo-3-[3-(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B14296536.png)


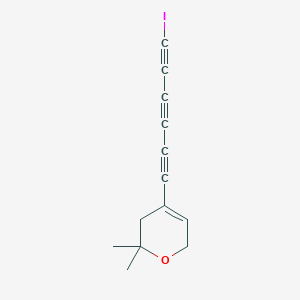
![1-Phenyl-2-[(2-phenyl-2-sulfanylethenyl)sulfanyl]ethane-1-thione](/img/structure/B14296563.png)
silane](/img/structure/B14296575.png)
